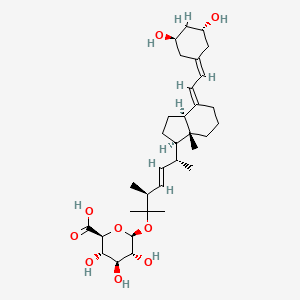

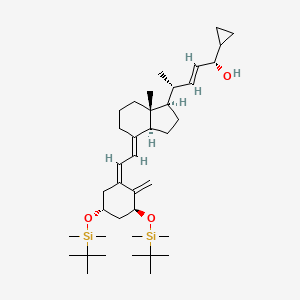

![molecular formula C6H6ClN3O4S2[13C]D2 B602470 Hydrochlorothiazide-13C,d2 CAS No. 1190006-03-1](/img/structure/B602470.png)

Hydrochlorothiazide-13C,d2

Vue d'ensemble

Description

Hydrochlorothiazide-13C,d2 is an isotopically labelled analogue of Hydrochlorothiazide . It is a carbonic anhydrase inhibitor and a diuretic . It is used in kinetic isotope effect experiments and as an internal standard for NMR quantification . It inhibits the transforming TGF-β/Smad signaling pathway and has direct vascular relaxant effects via opening of the calcium-activated potassium (KCA) channel .

Molecular Structure Analysis

The molecular formula of this compound is C6H6D2ClN3O4S2 . Its molecular weight is 300.74 . The IUPAC name is 6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide .Physical and Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 300.74 and a molecular formula of C6H6D2ClN3O4S2 .Applications De Recherche Scientifique

Sensor Development : A new sensor based on a glassy carbon electrode modified with multi-walled carbon nanotubes and reduced graphene oxide was introduced for the electrochemical determination of Hydrochlorothiazide and Triamterene. This sensor offers excellent performance for simultaneous determination of these drugs in pharmaceutical combinations (Karimi, Gholivand, & Amiri, 2019).

Cancer Risk Assessment : A study from Denmark found a substantial increase in the risk of nonmelanoma skin cancer, especially squamous cell carcinoma, associated with high use of Hydrochlorothiazide (Pedersen et al., 2017).

Combination Treatment : Hydrochlorothiazide is commonly used in combination treatments for hypertension, such as with Telmisartan, to achieve blood pressure control while avoiding metabolic disturbances associated with high-dose Hydrochlorothiazide (McGill & Reilly, 2001).

Drug Behavior Study : A study using C14-labeled Hydrochlorothiazide was conducted to investigate the behavior of the drug in normal subjects and patients with various diseases, comparing its effectiveness with Chlorothiazide (Anderson, Brettell, & Aikawa, 1961).

Skin Cancer Concerns : Many primary care providers may be unaware of the association between Hydrochlorothiazide use and skin cancer. This highlights the need for awareness among healthcare professionals (Cognetta, Wolfe, & Heinrichs, 2016).

Cocrystal Formation : A study explored the formation of Hydrochlorothiazide-para-aminobenzoic acid cocrystal by solvent evaporation method, indicating a new crystalline phase and a shift in melting point, which suggests potential applications in pharmaceutical formulations (Doloking, Sartika, & Tahar, 2021).

Analytical Techniques Review : A review focused on the recent developments in analytical techniques for the estimation of Hydrochlorothiazide alone or in combination with other drugs, examining sample pretreatment methods and separation methods (Savaj, Raj, & Rajanit, 2015).

Pharmacokinetics Study : A study on the absorption, metabolism, and excretion of 14C‐Hydrochlorothiazide in healthy subjects revealed insights into the drug's gastrointestinal absorption, excretion mainly in urine, and no significant biliary excretion (Beermann, Groschinsky‐Grind, & Rosén, 1976).

Dissolution Rate Enhancement : Research aimed at enhancing the dissolution rate of Hydrochlorothiazide using different polymers, which resulted in a significant increase in the dissolution rate, providing implications for improved drug delivery (Maghraby, El Gohary, & Osman, 2016).

Mineralization Study : The mineralization of Hydrochlorothiazide using hydrogen peroxide in subcritical water was investigated, optimizing parameters such as temperature and treatment time. This study contributes to environmental management of pharmaceutical waste (Yabalak, Görmez, & Nural, 2018).

Mécanisme D'action

Target of Action

Hydrochlorothiazide-13C,d2, a labeled form of Hydrochlorothiazide (HCTZ), is an orally active diuretic agent of the thiazide class . The primary target of this compound is the Transforming Growth Factor Beta (TGF-β)/Smad signaling pathway . This pathway plays a crucial role in many cellular processes in both the adult organism and the developing embryo including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .

Mode of Action

This compound interacts with its target by inhibiting the TGF-β/Smad signaling pathway . Additionally, it has direct vascular relaxant effects via the opening of the calcium-activated potassium (KCA) channel . This interaction results in changes in cellular function, leading to its therapeutic effects.

Biochemical Pathways

The inhibition of the TGF-β/Smad signaling pathway and the activation of the KCA channel are the key biochemical pathways affected by this compound . The downstream effects of these actions include improved cardiac function, reduced fibrosis, and antihypertensive effects .

Result of Action

The molecular and cellular effects of this compound’s action include direct vascular relaxation, improved cardiac function, reduced fibrosis, and antihypertensive effects . These effects are primarily due to its interaction with the TGF-β/Smad signaling pathway and the KCA channel .

Safety and Hazards

Hydrochlorothiazide-13C,d2 should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is advised against ingestion, inhalation, and dermal contact . It is classified as causing skin irritation, serious eye irritation, suspected of causing genetic defects, suspected of causing cancer, and may cause respiratory irritation .

Analyse Biochimique

Biochemical Properties

Hydrochlorothiazide-13C,d2, like its parent compound Hydrochlorothiazide, inhibits the transforming TGF-β/Smad signaling pathway . It also has direct vascular relaxant effects via opening of the calcium-activated potassium (KCA) channel . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to improve cardiac function, reduce fibrosis, and have antihypertensive effects . These effects are likely due to its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the TGF-β/Smad signaling pathway and activates the KCA channel .

Propriétés

IUPAC Name |

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-QFNKQLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662001 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190006-03-1 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Hydrochlorothiazide-13C,d2 used in these studies?

A: this compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying hydrochlorothiazide in biological samples like plasma [, ].

Q2: What are the advantages of using a stable isotope-labeled internal standard like this compound?

A2: Stable isotope-labeled internal standards offer several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

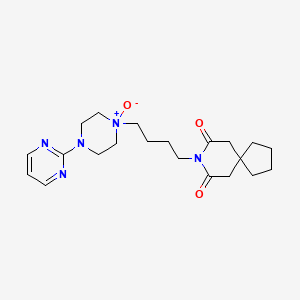

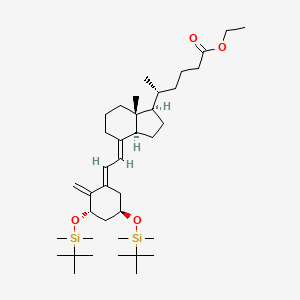

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)